5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid -

5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Catalog Number: EVT-3818858
CAS Number:
Molecular Formula: C20H17ClN2O5
Molecular Weight: 400.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid" belongs to a class of compounds known as pthaladyns. These compounds are structurally characterized by a phthalic acid moiety linked to an amine through an amide bond. Pthaladyns have shown activity as GTP competitive inhibitors of dynamin I and II GTPase. []

Mechanism of Action

The compound's structure resembles that of pthaladyn-29 (4-chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid), a known GTP competitive inhibitor of dynamin I GTPase. [] This suggests that "5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid" may also act by competing with GTP for binding to the dynamin GTPase domain, thereby inhibiting its activity.

2-[(2-Biphenyl-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid

    Compound Description: This compound (1) was identified through virtual screening and exhibited an inhibitory potency of approximately 170 µM against the GTPase activity of dynamin I. []

    Relevance: This compound shares a core structure with 5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid, specifically the 2-[(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid moiety. The main difference lies in the substituent at the 2-position of the isoindole ring, with a biphenyl group in this compound and an isobutyl group in the target compound. []

4-Chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid

    Compound Description: This compound, designated as pthaladyn-29, demonstrated potent inhibition of dynamin I GTPase activity with an IC50 value of 4.58 ± 0.06 µM. []

    Relevance: Pthaladyn-29 belongs to the "pthaladyn" series of compounds, which were developed through homology modeling and focused library synthesis. It shares the core structure of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid with 5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid. The key difference is the presence of a 4-(hydroxymethyl)phenyl substituent at the 2-position of the isoindole ring in pthaladyn-29. []

4-Chloro-2-((2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino)benzoic acid

    Compound Description: This compound is listed as a small molecule inhibitor of dynamin 2 and is suggested for the treatment of centronuclear myopathies. []

    Relevance: This compound also shares the core structure of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid with the target compound, 5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid. They differ in the substituent at the 2-position of the isoindole ring, which is a 3-nitrophenyl group in this compound and an isobutyl group in the target compound. []

Properties

Product Name

5-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

IUPAC Name

5-chloro-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

InChI

InChI=1S/C20H17ClN2O5/c1-10(2)9-23-18(25)13-5-3-11(7-14(13)19(23)26)17(24)22-16-6-4-12(21)8-15(16)20(27)28/h3-8,10H,9H2,1-2H3,(H,22,24)(H,27,28)

InChI Key

GQWQLLHVRGEHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.